molecular formula C12H17NO2 B105905 Ethyl 3-(benzylamino)propanoate CAS No. 23583-21-3

Ethyl 3-(benzylamino)propanoate

Cat. No. B105905
CAS RN: 23583-21-3
M. Wt: 207.27 g/mol
InChI Key: HCTJHQFFNDLDPF-UHFFFAOYSA-N
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Description

Ethyl 3-(benzylamino)propanoate is a chemical compound that is part of a broader class of organic compounds known for their diverse range of biological activities and applications in chemical synthesis. While the provided papers do not directly discuss Ethyl 3-(benzylamino)propanoate, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from commercially available or easily synthesized intermediates. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating specific propanoates with polyphosphoric acid . Another example is the synthesis of ethyl 3-(3-aminophenyl)propanoate, which was achieved through a tandem Knoevenagel condensation/alkylidene reduction followed by a reduction of the intermediate acid . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of Ethyl 3-(benzylamino)propanoate.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 3-(benzylamino)propanoate is typically confirmed using various spectroscopic techniques such as IR, NMR (1H, 13C, 2D), and mass spectrometry (MS) . X-ray crystallography is also employed to determine the precise three-dimensional arrangement of atoms within a molecule . These techniques would be essential in confirming the molecular structure of Ethyl 3-(benzylamino)propanoate once synthesized.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to Ethyl 3-(benzylamino)propanoate includes transformations such as debenzoylation, hydrolysis, decarboxylation, and cyclization reactions . These reactions are indicative of the potential transformations that Ethyl 3-(benzylamino)propanoate may undergo, which could be useful in further chemical modifications or in understanding its behavior under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their structure and can be predicted or confirmed through experimental data. For example, the solubility, melting point, and boiling point can be determined experimentally. The antimicrobial activity of some compounds has been assessed, indicating potential biological applications . Additionally, computational methods such as density functional theory (DFT) are used to predict molecular properties and reactivity, which can be compared with experimental data for validation .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Nucleophilic Ring Opening

    Ethyl 3-(benzylamino)propanoate is used in the nucleophilic ring opening of 3-benzyl-1,3-oxazinanes to produce 3-substituted ethyl 3-[(3-hydroxypropyl)benzylamino]propanoates, offering a mild and efficient synthetic route (Alberola et al., 1990).

  • Intermediate in Drug Synthesis

    It serves as an intermediate in the synthesis of Dabigatran Etexilate, a notable anticoagulant drug. This highlights its role in pharmaceutical synthesis (Cheng Huansheng, 2013).

  • Formation of β-Amino Ester Derivatives

    Used in the synthesis of β-amino ester derivatives via Reformatsky reaction, demonstrating its utility in creating structurally diverse molecules (Angelastro et al., 1992).

  • Chiral Compound Synthesis

    Ethyl 3-(benzylamino)propanoate is involved in the enantioselective synthesis of β-amino acid esters, showcasing its application in creating chiral compounds for potential pharmaceutical use (Strompen et al., 2013).

  • Production of Neolignans

    It is used in the isolation of enantiomeric neolignans from Lobelia Chinensis, illustrating its role in natural product chemistry and potential therapeutic applications (Jian-xin Chen et al., 2010).

Applications in Materials Science

  • Polymer Precursor

    It acts as a precursor for polymers like polymethyl methacrylates, underlining its significance in materials science and industrial applications (van Beek et al., 2014).

  • Polybenzoxazine Formation

    Utilized in the creation of polybenzoxazines, ethyl 3-(benzylamino)propanoate aids in developing materials with potential for diverse applications, from coatings to adhesives (Trejo-Machin et al., 2017).

Safety And Hazards

Ethyl 3-(benzylamino)propanoate is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

ethyl 3-(benzylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)8-9-13-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTJHQFFNDLDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178222
Record name Ethyl N-benzyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(benzylamino)propanoate

CAS RN

23583-21-3
Record name N-(Phenylmethyl)-β-alanine ethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=23583-21-3
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Record name Ethyl N-benzyl-beta-alaninate
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Record name 23583-21-3
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Record name Ethyl N-benzyl-beta-alaninate
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Record name Ethyl N-benzyl-β-alaninate
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Synthesis routes and methods I

Procedure details

The title compound is prepared according to the method of Klioze and Ehrgott (U.S. Pat. No. 4,216,218) from ethyl acrylate and benzylamine.
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Synthesis routes and methods II

Procedure details

To a mixture of β-alanine ethyl ester hydrochloride (2.69 g, 17.5 mmol), benzaldehyde (1.68 mL, 16.6 mmol) and sodium sulfate in DCM (30 mL) was added diisopropylethylamine (3.35 mL, 19.3 mmol) and the resulting mixture stirred at ambient temperature for 4 hours. The reaction mixture was filtered and the filtrate concentrated under vacuum to a clear oil. The oil was re-dissolved in methanol (30 mL) and cooled to 0° C., and then sodium borohydride (662 mg, 17.5 mmol) was added. The resulting mixture was warmed to ambient temperature and stirred for 16 hours. The reaction mixture was concentrated under vacuum and the resulting residue dissolved in DCM and washed with 10% aqueous citric acid, then dried over sodium sulfate and concentrated under vacuum to afford 2.45 g (71%) of 3-benzylamino-propionic acid ethyl ester as a clear oil. LCMS (Method I, ESI): RT=1.49 and 0.31 min, m+H=208.3; 1H NMR (400 MHz, CDCl3) δ: 7.32 (s, 3H), 7.25 (m, 2H), 4.14 (q, 2H), 3.68 (s, 2H), 2.90 (t, 2H), 2.55 (m, 2H), 1.25 (t, 3H).
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2.69 g
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1.68 mL
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30 mL
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662 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
P Steunenberg, M Sijm, H Zuilhof… - The Journal of …, 2013 - ACS Publications
A methodology has been developed for an efficient and selective lipase-catalyzed aza-Michael reaction of various amines (primary and secondary) with a series of acrylates and …
Number of citations: 48 pubs.acs.org
R Khajuria, R Kumar, D Mahajan, KK Kapoor - Der Pharma Chemica, 2015 - academia.edu
An efficient aza-Michael addition of aliphatic amines (primary and secondary) to a series of α, β-unsaturated carbonyl compounds and nitriles has been carried out using antimony (III) …
Number of citations: 6 www.academia.edu
F Yinqi, M Magdalini - Current Chinese Science, 2023 - ingentaconnect.com
Background: β-amino acids are non-natural amino acids, where the amino group is attached to the β-carbon instead of the α-carbon. Peptides containing β-amino acids present with …
Number of citations: 2 www.ingentaconnect.com
D Sawant‐Dhuri, VV Balasubramanian, K Ariga… - …, 2014 - Wiley Online Library
A liquid phase hydroamination (HA) of α,β‐ethylenic compounds with amines was investigated with TiO 2 nanoparticles stabilized 12‐tungstophosphoric acid (TPA) in SBA‐15. The …
Y Kim, M Kim, M Park, J Tae, DJ Baek, KD Park… - Molecules, 2015 - mdpi.com
A novel molecular scaffold, dihydropyridothienopyrimidin-4,9-dione, was synthesized from benzylamine or p-methoxybenzylamine in six steps involving successive ring closure to form …
Number of citations: 10 www.mdpi.com
G Bosica, R Abdilla - Molecules, 2016 - mdpi.com
Aza-Michael reactions between primary aliphatic and aromatic amines and various Michael acceptors have been performed under environmentally-friendly solventless conditions using …
Number of citations: 39 www.mdpi.com
R Sun, Y Zhang, L Chen, Y Li, Q Li… - Journal of agricultural …, 2009 - ACS Publications
A series of new N′-alkylaminothio, N′-arylaminothio (or dithio), and N′,N′-thio (or dithio) derivatives of N-benzoyl-N′-phenylureas were designed and synthesized as insect-…
Number of citations: 42 pubs.acs.org
BM Trost, M Osipov - Chemistry–A European Journal, 2015 - Wiley Online Library
The communesin alkaloids are a diverse family of Penicillium‐derived alkaloids. Their caged‐polycyclic structure and intriguing biological profiles have made these natural products …
STJ Droge, JLM Hermens, S Gutsell… - … Science: Processes & …, 2017 - pubs.rsc.org
The sorption affinity of eighty-six charged amine structures to phospholipid monolayers (log KIAM) was determined using immobilized artificial membrane high-performance liquid …
Number of citations: 23 pubs.rsc.org
Q Li, JZJ He - 2014 - digitalcommons.usf.edu
General Considerations. All C–H amination reactions were performed under nitrogen in oven-dried glassware following standard Schlenk techniques. 4 Å molecular sieves were dried …
Number of citations: 12 digitalcommons.usf.edu

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